Tolfenamic acid-13C6

Description

Properties

IUPAC Name |

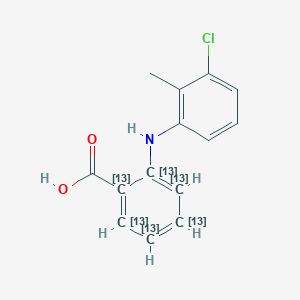

6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2+1,3+1,5+1,7+1,10+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNLOUZAIOMLT-CDLMHYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016147 | |

| Record name | Tolfenamic acid-(benzoic ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420043-61-3 | |

| Record name | Tolfenamic acid-(benzoic ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1420043-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tolfenamic Acid-13C6: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolfenamic acid-13C6 is a stable isotope-labeled version of tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves as an indispensable tool. Its primary application is as an internal standard for the highly accurate and precise quantification of tolfenamic acid in various biological matrices. This technical guide provides an in-depth overview of the use of this compound in research, complete with experimental protocols, quantitative data, and pathway visualizations.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. Because it is chemically identical to the analyte (tolfenamic acid) but has a different mass due to the incorporation of six carbon-13 isotopes, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly reliable data.

Core Application: Internal Standard in Bioanalysis

The principal role of this compound is to ensure the accuracy and precision of methods developed to measure the concentration of tolfenamic acid in biological samples such as plasma, urine, milk, and tissue. This is crucial for a variety of studies:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of tolfenamic acid.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of tolfenamic acid.

-

Therapeutic Drug Monitoring (TDM): Optimizing drug dosage for individual patients to maximize efficacy and minimize toxicity.

-

Residue Analysis: Monitoring the presence of tolfenamic acid in animal-derived food products.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated multi-residue liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of NSAIDs, including tolfenamic acid, in animal-derived matrices.

Table 1: Internal Standard Concentration

| Parameter | Value | Reference |

| This compound Working Solution Concentration | 2 µg/mL | [1] |

Table 2: Method Validation - Recovery

| Matrix | Recovery (%) | Coefficient of Variation (%) | Reference |

| Milk | 86.3 - 108 | 5.51 - 16.2 | [1] |

| Muscle | 85.0 - 109 | 4.73 - 16.6 | [1] |

Experimental Protocols

Sample Preparation: Extraction from Animal Milk and Muscle

This protocol is adapted from a multi-residue analysis method.

1. Sample Homogenization and Extraction:

- For milk samples, take a representative aliquot.

- For muscle tissue, homogenize the sample.

- To the sample, add an appropriate volume of the this compound internal standard working solution.

- Add acetonitrile (B52724) for protein precipitation and extraction.

- Vortex mix vigorously.

- Centrifuge to pellet the precipitated proteins.

2. Clean-up (Dispersive Solid-Phase Extraction - dSPE):

- Transfer the supernatant to a tube containing C18 sorbent.

- Vortex to facilitate the removal of interfering matrix components.

- Centrifuge to separate the cleaned extract.

3. Final Preparation for LC-MS/MS Analysis:

- Take an aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent, such as a mixture of the initial mobile phase.

- Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the analysis of tolfenamic acid using this compound as an internal standard. Optimization is required for specific instrumentation and matrices.

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| Column | C8 or C18 reversed-phase column (e.g., Luna C8, 3 µm, 2.1 x 150 mm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized to separate tolfenamic acid from matrix interferences |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Monitored Transitions (MRM) | Analyte (Tolfenamic acid): To be determined empiricallyInternal Standard (this compound): To be determined empirically |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 200 ms |

Note on MRM Transitions: The specific precursor and product ions (Multiple Reaction Monitoring - MRM transitions) and their optimal collision energies must be determined empirically for the specific mass spectrometer being used. This is a critical step in method development. For tolfenamic acid (MW: 261.70 g/mol ) and this compound (MW: ~267.7 g/mol ), the precursor ions will correspond to their deprotonated molecules [M-H]⁻ in negative ion mode. The product ions are generated by fragmentation in the collision cell.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of tolfenamic acid in a biological matrix using this compound.

Metabolic Pathway of Tolfenamic Acid

Understanding the metabolism of tolfenamic acid is important for interpreting pharmacokinetic data. The primary metabolic pathways involve oxidation. This compound, when used as an internal standard, is assumed not to undergo significant metabolism during the analytical process due to its short residence time in the sample preparation workflow.

Conclusion

This compound is a critical tool for researchers and drug development professionals who require accurate and reliable quantification of tolfenamic acid in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods minimizes the impact of experimental variability, thereby ensuring the integrity of pharmacokinetic and other quantitative data. The protocols and data presented in this guide provide a foundation for the development and validation of robust analytical methods for tolfenamic acid.

References

A Technical Guide to the Synthesis of Tolfenamic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tolfenamic acid-¹³C₆, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID), Tolfenamic acid. The inclusion of six carbon-13 atoms in one of the aromatic rings makes it a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.

The synthesis is strategically designed around a copper-catalyzed Ullmann condensation reaction, a well-established method for the formation of C-N bonds. This guide details the synthetic pathway, presents key quantitative data from analogous non-labeled syntheses, and provides a detailed experimental protocol.

Quantitative Data Summary

The following table summarizes representative quantitative data from various published methods for the synthesis of unlabeled Tolfenamic acid. These values provide a baseline for expected outcomes in the synthesis of the ¹³C₆-labeled analogue.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Materials | o-Chlorobenzoic acid, 3-Chloro-2-methylaniline | o-Chlorobenzoic acid, 3-Chloro-2-methylaniline | o-Chlorobenzoic acid, 3-Chloro-2-methylaniline |

| Catalyst | Alumina-supported Sodium Hydroxide | Cuprous Chloride (CuCl) | Copper Powder |

| Solvent | Methyl Isobutyl Ketone | Methyl Isobutyl Ketone | N/A (excess aniline (B41778) as solvent) |

| Base | Sodium Hydroxide / Alumina-supported NaOH | Sodium Carbonate | Potassium Carbonate |

| Reaction Temperature | Reflux | Reflux | 100-150 °C |

| Reaction Time | 1 hour (Step 1), 3 hours (Step 2) | 3 hours | 4 hours |

| Yield | 88.6%[1] | 78%[2] | 83.1% |

| Purification | Recrystallization from ethanol (B145695)/water | Recrystallization from ethanol/water | Recrystallization from absolute ethanol |

Synthetic Pathway

The synthesis of Tolfenamic acid-¹³C₆ is achieved through the Ullmann condensation of 2-Chlorobenzoic acid-¹³C₆ and 3-chloro-2-methylaniline. The ¹³C₆-labeled benzoic acid derivative is commercially available, making it the logical starting point for introducing the isotopic label. The reaction is catalyzed by a copper species, typically copper powder or a copper(I) salt, and requires a basic medium to facilitate the coupling.

Caption: Synthetic pathway for Tolfenamic acid-¹³C₆ via Ullmann condensation.

Experimental Protocol

This protocol is a representative procedure adapted from published methods for the synthesis of unlabeled Tolfenamic acid and is intended for the synthesis of Tolfenamic acid-¹³C₆.

Materials:

-

2-Chlorobenzoic acid-¹³C₆

-

3-Chloro-2-methylaniline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper powder

-

Methyl Isobutyl Ketone (MIBK)

-

Hydrochloric acid (HCl), concentrated and 20% solution

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chlorobenzoic acid-¹³C₆, 3-chloro-2-methylaniline, anhydrous potassium carbonate, and a catalytic amount of copper powder in methyl isobutyl ketone.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the aqueous phase.

-

Acidification and Precipitation: Transfer the aqueous phase to a separate beaker and cool in an ice bath. Slowly add 20% hydrochloric acid dropwise while stirring until the pH of the solution reaches 2-3. A precipitate of crude Tolfenamic acid-¹³C₆ will form.

-

Isolation of Crude Product: Continue stirring the suspension in the ice bath for approximately 1 hour to ensure complete crystallization. Filter the precipitate using a Büchner funnel and wash the filter cake with cold deionized water.

-

Purification: Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain the purified Tolfenamic acid-¹³C₆.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and isotopic enrichment.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of Tolfenamic acid-¹³C₆.

Caption: Workflow for the synthesis and purification of Tolfenamic acid-¹³C₆.

References

Tolfenamic Acid-13C6: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Tolfenamic acid-13C6, an isotopically labeled form of the non-steroidal anti-inflammatory drug (NSAID) Tolfenamic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and insights into its biological interactions.

Core Physicochemical Properties

This compound is a stable, isotopically labeled compound where six carbon atoms on the benzoic ring have been replaced with the 13C isotope. This labeling is primarily utilized for quantitative analysis in metabolic research and pharmacokinetic studies.[1] While extensive experimental data on the physicochemical properties of the 13C6-labeled variant is not widely published, the properties are considered to be virtually identical to those of the unlabeled Tolfenamic acid. The following tables summarize the key physicochemical data.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[(3-chloro-2-methylphenyl)amino]benzoic-1,2,3,4,5,6-13C6 acid | [2] |

| Molecular Formula | ¹³C₆C₈H₁₂ClNO₂ | [3] |

| Molecular Weight | 267.76 g/mol | [3] |

| Appearance | White or slightly yellow crystalline powder | [2][4] |

| CAS Number | 1420043-61-3 | [2] |

Table 2: Quantitative Physicochemical Data (Unlabeled Tolfenamic Acid)

Note: These values are for the unlabeled Tolfenamic acid and are expected to be nearly identical for this compound.

| Property | Value | Reference |

| Melting Point | 203-205 °C | [] |

| 207 °C | [6] | |

| pKa | 5.11 | [6] |

| LogP | 5.17 | [6] |

| Water Solubility | < 1 mg/mL | [] |

| 13.6 nM (acidic conditions) | [7][8] | |

| Solubility in DMSO | 52 mg/mL | [] |

| Solubility in other organic solvents | Soluble in methanol, ethanol, acetone, and tetrahydrofuran | [] |

Experimental Protocols

The determination of the physicochemical properties outlined above requires specific and validated experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid crystalline substance transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded to define the melting range.

This workflow can be represented as follows:

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved this compound in the supernatant is determined using a validated analytical method, such as UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC).

The logical flow of this protocol is as follows:

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Tolfenamic acid.

Methodology:

-

Solution Preparation: A precise amount of Tolfenamic acid is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

The experimental workflow is illustrated below:

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of Tolfenamic acid between n-octanol and water.

Methodology:

-

Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of Tolfenamic acid is dissolved in one of the phases (usually n-octanol), and then an equal volume of the other phase is added.

-

Equilibration: The mixture is shaken until equilibrium is reached.

-

Phase Separation: The n-octanol and water layers are carefully separated.

-

Quantification: The concentration of Tolfenamic acid in each phase is determined by a suitable analytical method.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The workflow for LogP determination is as follows:

Biological Signaling Pathways

Tolfenamic acid exerts its therapeutic effects by modulating specific biological signaling pathways, primarily those involved in inflammation. Its mechanism of action is expected to be identical for the 13C6 isotopologue.

Inhibition of Cyclooxygenase (COX) Enzymes

As an NSAID, the primary mechanism of action of Tolfenamic acid is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Tolfenamic acid exhibits a selective inhibition of COX-2.[1]

Modulation of NF-κB Signaling

Tolfenamic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This suppression is a key component of its anti-inflammatory properties.

The signaling pathway can be visualized as follows:

Conclusion

This compound is an essential tool for advanced pharmaceutical research, particularly in the fields of pharmacokinetics and drug metabolism. While its physicochemical properties are nearly identical to its unlabeled counterpart, understanding these characteristics is crucial for the design and interpretation of studies utilizing this stable isotope-labeled standard. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for scientists and researchers working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tolfenamic acid-(benzoic ring-13C6) [chembk.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Improvement of the water solubility of tolfenamic acid by new multiple-component crystals produced by mechanochemical methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Applications of Tolfenamic Acid-(benzoic ring-13C6)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Tolfenamic acid-(benzoic ring-13C6), a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines key product specifications from various suppliers, details a published experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents visual workflows to facilitate its integration into research and development pipelines.

Introduction to Tolfenamic Acid-(benzoic ring-13C6)

Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Its isotopically labeled counterpart, Tolfenamic acid-(benzoic ring-13C6), serves as an ideal internal standard for bioanalytical methods. The incorporation of six carbon-13 atoms in the benzoic ring results in a mass shift of +6 Da, allowing for clear differentiation from the unlabeled analyte in mass spectrometry-based assays. This ensures accurate and precise quantification of tolfenamic acid in complex biological matrices by correcting for variability in sample preparation and instrument response.

Commercial Supplier and Product Specifications

Several commercial suppliers offer Tolfenamic acid-(benzoic ring-13C6) as an analytical standard. The following table summarizes the available quantitative data from prominent vendors. Researchers are advised to request a certificate of analysis (CoA) for lot-specific details.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Purity | Isotopic Purity | Available Formats |

| MedChemExpress | Tolfenamic acid-13C6 | 1420043-61-3 | ¹³C₆C₈H₁₂ClNO₂ | 267.72 | 99.7%[1] | Not specified | Neat solid (inquire for sizes) |

| Sigma-Aldrich (VETRANAL®) | Tolfenamic acid-(benzoic ring-13C6) | 1420043-61-3 | ¹³C₆C₈H₁₂ClNO₂ | 267.66 | Analytical Standard | Not specified | Neat solid (inquire for sizes) |

| WITEGA Laboratorien | This compound | 1420043-61-3 | Not specified | Not specified | High-Purity Reference Standard[2] | Not specified | 10 mg, 25 mg[2] |

| BOC Sciences | Tolfenamic acid-[13C6] | 1420043-61-3 | C₈[¹³C]₆H₁₂ClNO₂ | 267.66 | Not specified | Not specified | Inquire for sizes |

| HPC Standards GmbH | 13C6-Tolfenamic acid | 1420043-61-3 | (13C)6C8H12ClNO2 | Not specified | Not specified | Not specified | 10 mg (solid), 1 mL (100 µg/mL in Acetonitrile)[3] |

Experimental Protocol: Quantification of Tolfenamic Acid in Biological Matrices using LC-MS/MS

The following protocol is adapted from a published method for the determination of 21 non-steroidal anti-inflammatory drugs, including tolfenamic acid, in animal milk and muscle, which utilized this compound from Witega (Germany) as an internal standard.[4]

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of unlabeled tolfenamic acid and this compound in methanol (B129727) at a concentration of 1 mg/mL. These are stable for 12 months when stored at -18°C.

-

Working Standard Solutions: Dilute the stock solutions with methanol to prepare working standard solutions at a concentration of 100 µg/mL. These are stable for 6 months.

-

Internal Standard Working Solution: Prepare a mixed internal standard solution containing this compound at a concentration of 2 µg/mL.

-

Sample Preparation (Milk):

-

To 5 mL of milk in a 50 mL polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (2 µg/mL).

-

Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

-

Add 2 g of ammonium (B1175870) acetate, vortex for 1 minute, and centrifuge for 10 minutes at -20°C (4500 rpm).

-

Transfer the upper layer to a 15 mL polypropylene tube containing 1 g of C18 bulk sorbent and vortex for 1 minute.

-

Centrifuge for 3 minutes at room temperature (4500 rpm).

-

Transfer 6 mL of the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 0.2 mL of DMSO, centrifuge for 10 minutes at 14,500 rpm, and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: Luna C8 (3 μm, 2.1 × 150 mm) with a C8 guard column.

-

Mobile Phase A: Methanol/Acetonitrile (8 + 2, v/v).

-

Mobile Phase B: 0.01 M ammonium formate, pH 5.0.

-

Gradient:

-

0-6 min: 10% A, 90% B

-

7-11 min: Increase to 60% A

-

Post-run: Re-equilibrate to initial conditions.

-

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode for tolfenamic acid.

-

Capillary Temperature: 275°C.

-

Vaporizer Temperature: 450°C.

-

Sheath Gas Pressure: 45 units.

-

Auxiliary Valve Flow: 30 units.

-

Monitored Transitions: Specific precursor and product ions for both tolfenamic acid and this compound should be optimized by direct infusion.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the utilization of Tolfenamic acid-(benzoic ring-13C6).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1420043-61-3) [witega.de]

- 3. hpc-standards.com [hpc-standards.com]

- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Sentinel: A Technical Guide to the Safe Handling and Application of Tolfenamic Acid-13C6 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and core applications of Tolfenamic acid-13C6 powder. Designed for professionals in research and drug development, this document synthesizes critical safety data, outlines detailed experimental methodologies, and visualizes key biological and experimental workflows to ensure both the integrity of research and the safety of laboratory personnel. Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), and its stable isotope-labeled counterpart, this compound, are valuable tools in pharmacokinetic studies, metabolic research, and as internal standards for quantitative bioanalysis. Adherence to the handling and safety protocols outlined herein is paramount for their effective and safe utilization.

Section 1: Safety and Handling

The safe handling of any chemical substance is the cornerstone of laboratory practice. While stable isotope-labeled compounds like this compound are not radioactive, they require the same diligent care as their unlabeled analogs due to their inherent chemical properties. The primary hazards associated with this compound are related to its classification as "Acute toxicity - Category 3, Oral."[1][][3]

Hazard Identification and Precautionary Measures

Proper handling procedures are essential to minimize risk. The following tables summarize the key hazard information and recommended precautionary measures.

Table 1: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statement | H301 | Toxic if swallowed.[1][][3][4] |

| Precautionary Statement (Prevention) | P264 | Wash hands thoroughly after handling.[1][3] |

| P270 | Do not eat, drink or smoke when using this product.[1][3] | |

| Precautionary Statement (Response) | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[] |

| P330 | Rinse mouth.[1][3] | |

| Precautionary Statement (Storage) | P405 | Store locked up.[1][3] |

| Precautionary Statement (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[1][5] |

Personal Protective Equipment (PPE) and Engineering Controls

The use of appropriate PPE and engineering controls is critical to prevent exposure.

Table 2: Recommended Personal Protective Equipment and Engineering Controls

| Control Type | Recommendation |

| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended for handling larger quantities or when aerosolization is possible.[6] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[6][7] |

| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1] |

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][5] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][5] |

Storage and Disposal

Proper storage and disposal are vital for maintaining the integrity of the compound and ensuring environmental safety.

Table 4: Storage and Disposal Guidelines for this compound

| Aspect | Guideline |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][7] Store locked up.[1][3] Recommended long-term storage at -20°C.[7] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations for chemical waste.[1][5] As a stable isotope-labeled compound, no special precautions for radioactivity are necessary.[6] |

Section 2: Mechanism of Action and Signaling Pathways

Tolfenamic acid exerts its anti-inflammatory, analgesic, and antipyretic effects through multiple mechanisms. Its primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] Tolfenamic acid shows a stronger affinity for COX-2, the inducible isoform associated with inflammation, than for the constitutive COX-1.[8] Additionally, it has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metsol.com [metsol.com]

- 6. benchchem.com [benchchem.com]

- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Isotopic Purity of Tolfenamic Acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity requirements for Tolfenamic acid-13C6, a crucial analytical standard in drug metabolism, pharmacokinetic studies, and as an internal standard in bioanalytical methods. This document outlines the typical quality specifications, detailed experimental protocols for determining isotopic purity, and relevant biological pathways for its application.

Introduction to this compound

Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1][2] Its 13C6-labeled counterpart, this compound, serves as a stable isotope-labeled internal standard, offering a high degree of accuracy in quantitative mass spectrometry-based assays. The incorporation of six 13C atoms in the benzoic acid ring provides a distinct mass shift, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical and physical properties.

Isotopic and Chemical Purity Requirements

While no specific monograph for this compound exists in the major pharmacopeias (USP, EP, JP), the purity requirements for its use as an analytical reference standard are stringent. These are typically detailed in the Certificate of Analysis (CoA) provided by the manufacturer. The key purity parameters are chemical purity and isotopic purity.

Data Presentation

The quantitative data for a typical batch of this compound are summarized in the tables below.

Table 1: Chemical Purity Specifications

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC, TLC |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

Note: Data presented here is representative and may vary between different suppliers and batches.

Table 2: Isotopic Purity Specifications

| Parameter | Specification | Method |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR |

| Unlabeled Tolfenamic Acid | ≤ 1% | Mass Spectrometry |

| M+1 to M+5 Isotopologues | Reported | Mass Spectrometry |

Note: "M" represents the mass of the unlabeled Tolfenamic acid. The table showcases the expected distribution of isotopologues.

One supplier of this compound reports a chemical purity of 99.7%.[3]

Experimental Protocols for Purity Determination

Accurate determination of both chemical and isotopic purity is critical. The following sections detail the methodologies for these analyses.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable acid for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v), adjusted to a pH of 3.0 with phosphoric acid. The mobile phase composition may require optimization.

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

UV detection wavelength: 287 nm

-

-

Analysis: Inject the standard solution and record the chromatogram.

-

Calculation: Calculate the chemical purity by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area.

Isotopic Purity by Mass Spectrometry (MS)

Objective: To determine the isotopic enrichment of 13C in this compound and the distribution of its isotopologues.[4][5]

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Reagents:

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid (optional, as a mobile phase additive)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent.

-

Mass Spectrometry Conditions:

-

Ionization mode: Positive or negative ion mode (to be optimized).

-

Acquisition mode: Full scan.

-

Mass range: A range that includes the molecular ions of both unlabeled and labeled Tolfenamic acid.

-

-

Data Acquisition: Infuse the sample directly or inject it via an LC system into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of this compound ([M+6+H]⁺ or [M+6-H]⁻).

-

Identify the peaks for the unlabeled compound ([M+H]⁺ or [M-H]⁻) and other isotopologues (M+1 to M+5).

-

Calculate the isotopic purity by determining the relative abundance of the [M+6] peak compared to the sum of all isotopologue peaks.

-

Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of the 13C labels and to provide an independent measure of isotopic enrichment.[6][7][8]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) with a proton and carbon probe.

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, Chloroform-d).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the deuterated solvent.

-

¹H-NMR Spectroscopy:

-

Acquire a standard ¹H-NMR spectrum.

-

Observe the signals for the protons attached to the 13C-labeled benzoic acid ring. These signals will appear as doublets due to one-bond ¹H-¹³C coupling.

-

The absence or significant reduction of the corresponding singlet signals from the unlabeled positions indicates high isotopic enrichment.

-

-

¹³C-NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C-NMR spectrum.

-

The signals for the six labeled carbon atoms in the benzoic acid ring will be significantly enhanced in intensity compared to the signals of the other carbon atoms.

-

Integration of the enhanced signals relative to the natural abundance signals of other carbons in the molecule can be used to estimate the isotopic enrichment.

-

Mandatory Visualizations

Signaling Pathways

Tolfenamic acid exerts its anti-inflammatory effects primarily through the inhibition of COX enzymes.[1][2] Additionally, it has been shown to modulate other signaling pathways, such as the NF-κB and Sp1 pathways, which are involved in inflammation and cancer.[9][10][11][12]

Caption: Tolfenamic Acid Inhibition of the Cyclooxygenase (COX) Pathway.

Caption: Tolfenamic Acid Modulation of the NF-κB Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

Conclusion

The utility of this compound as an internal standard is fundamentally dependent on its high isotopic and chemical purity. While official pharmacopeial monographs are not yet established, stringent quality control by manufacturers ensures its suitability for sensitive and accurate bioanalytical applications. The experimental protocols detailed in this guide provide a robust framework for the verification of its purity, ensuring data integrity in research and drug development. The understanding of its mechanism of action further aids in the design of relevant in-vitro and in-vivo studies.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mechanistic study of the proapoptotic effect of tolfenamic acid: involvement of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Tolfenamic Acid using Tolfenamic acid-13C6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) utilized in both human and veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of Tolfenamic acid in biological matrices is crucial for pharmacokinetic studies, residue analysis, and drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity, selectivity, and robustness.

The use of a stable isotope-labeled internal standard, such as Tolfenamic acid-13C6, is the gold standard in quantitative LC-MS/MS analysis.[1] This internal standard closely mimics the chemical and physical properties of the analyte, Tolfenamic acid. This mimicry allows it to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects, which can lead to signal suppression or enhancement.[1][2] The result is improved accuracy and precision in the quantification of the analyte.[1]

These application notes provide a detailed protocol for the extraction and quantification of Tolfenamic acid in biological matrices, specifically milk and muscle tissue, using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Standards: Tolfenamic acid, this compound (from a reputable supplier like Witega, Germany)[3]

-

Solvents: Methanol (B129727) (MeOH), Acetonitrile (ACN) - LC-MS grade

-

Reagents: Ammonium formate (B1220265), Sodium acetate, Ascorbic acid, Acetic acid - Analytical grade

-

Water: Ultrapure water (resistance >18 MΩ)

-

Solid Phase Extraction (SPE): C18 bulk sorbent[3]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Tolfenamic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -18°C. These are stable for up to 12 months.[3]

-

-

Working Standard Solutions (100 µg/mL):

-

Dilute the stock solutions with methanol to prepare working standard solutions of 100 µg/mL.

-

These solutions are stable for up to 6 months when stored at -18°C.[3]

-

-

Mixed Standard Solution:

-

Prepare a mixed standard solution containing Tolfenamic acid at various concentrations for the calibration curve by diluting the working standard solution.

-

-

Internal Standard Spiking Solution (2 µg/mL):

-

Dilute the this compound working standard solution with methanol to prepare a 2 µg/mL spiking solution.[3]

-

Sample Preparation

The following protocols are adapted for the analysis of Tolfenamic acid in milk and muscle tissue.[3]

A. Milk Samples

-

Extraction:

-

To a 5 mL milk sample, add a known amount of the this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

-

Clean-up (Dispersive SPE - dSPE):

-

Transfer the supernatant to a new tube containing 300 mg of C18 bulk sorbent.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

-

Final Extract Preparation:

-

Evaporate the resulting supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter through a 0.22 µm syringe filter into an LC vial for analysis.

-

B. Muscle Tissue Samples

-

Homogenization and Extraction:

-

Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Homogenize for 1 minute using a high-speed homogenizer.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

-

Clean-up (dSPE):

-

Transfer the supernatant to a new tube containing 300 mg of C18 bulk sorbent.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

-

Final Extract Preparation:

-

Evaporate the resulting supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: [3]

| Parameter | Condition |

| Column | C8, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.01 M Ammonium formate in water (pH 5) |

| Mobile Phase B | Methanol:Acetonitrile (8:2, v/v) |

| Gradient | Refer to the original method for specific gradient conditions. A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions: [3]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Temperature | 275°C |

| Vaporizer Temperature | 450°C |

| Sheath Gas Pressure | 45 units |

| Auxiliary Gas Flow | 30 units |

| MRM Transitions | Monitor the specific precursor to product ion transitions for Tolfenamic acid and this compound. These should be determined by direct infusion of the individual standards. For Tolfenamic acid, a potential transition could be from the [M-H]⁻ precursor ion. |

Data Presentation

The following tables summarize the quantitative data for the analytical method, demonstrating its performance for the analysis of Tolfenamic acid in milk and muscle tissue.[3]

Table 1: Method Recovery

| Matrix | Analyte | Recovery (%) |

| Milk | Tolfenamic Acid | 86.3 - 108 |

| Muscle | Tolfenamic Acid | 85.0 - 109 |

Table 2: Method Precision

| Matrix | Analyte | Coefficient of Variation (CV, %) |

| Milk | Tolfenamic Acid | 5.51 - 16.2 |

| Muscle | Tolfenamic Acid | 4.73 - 16.6 |

Mandatory Visualizations

Caption: Experimental workflow for Tolfenamic acid analysis.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Preparation of Tolfenamic Acid-¹³C₆ Stock Solution

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) used for pain relief, including migraines.[1] Tolfenamic acid-¹³C₆ is a stable isotope-labeled version of Tolfenamic acid, which serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its use allows for precise quantification in complex biological matrices by correcting for matrix effects and variability in sample processing.[2][3] This document provides a detailed protocol for the preparation of a Tolfenamic acid-¹³C₆ stock solution.

Physicochemical Properties

A summary of the relevant physicochemical properties of Tolfenamic acid-¹³C₆ is provided in the table below.

| Property | Value | References |

| Chemical Name | 2-((3-chloro-2-methylphenyl)amino)benzoic-1,2,3,4,5,6-¹³C₆ acid | [4] |

| Molecular Formula | ¹³C₆C₈H₁₂ClNO₂ | [5] |

| Molecular Weight | 267.76 g/mol | [5][6][7] |

| CAS Number | 1420043-61-3 | [5] |

| Appearance | White crystalline powder | [2] |

| Solubility | Almost insoluble in water; slightly soluble in ethanol; soluble in chloroform, carbon disulfide, DMSO, methanol, acetone, and tetrahydrofuran. | [2][] |

| Storage (Solid) | -20°C for long-term storage. | [] |

| Storage (In Solution) | -80°C for up to 6 months. Shorter-term storage at 2-8°C for 24 hours is also acceptable. | [] |

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of Tolfenamic acid-¹³C₆.

Materials and Equipment

-

Tolfenamic acid-¹³C₆ (solid)

-

High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol, or Acetonitrile)

-

Analytical balance

-

Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

-

Pipettes

-

Vortex mixer

-

Sonicator (optional)

-

Amber glass vials for storage

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

-

Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for Tolfenamic acid-¹³C₆ and the chosen solvent. Handle the compounds in a well-ventilated area or a chemical fume hood.[9]

-

Tare the Weighing Vessel: Place a clean, dry weighing vessel (e.g., a microcentrifuge tube or weighing paper) on the analytical balance and tare it.

-

Weigh the Tolfenamic acid-¹³C₆: Carefully weigh the desired amount of Tolfenamic acid-¹³C₆. For a 1 mg/mL solution, a common starting amount is 1 mg.

-

Solvent Selection: Choose a suitable solvent based on the experimental requirements and the solubility data. DMSO is a common choice for creating highly concentrated stock solutions. Methanol and acetonitrile (B52724) are also suitable and are often used in analytical methods.

-

Dissolution:

-

Transfer the weighed Tolfenamic acid-¹³C₆ to a volumetric flask of the appropriate size. For 1 mg of the compound to make a 1 mg/mL solution, use a 1 mL volumetric flask.

-

Add a small amount of the chosen solvent to the flask (approximately half the final volume).

-

Gently swirl the flask to dissolve the solid. If needed, vortex the solution for 30-60 seconds.

-

For compounds that are difficult to dissolve, sonication for 5-10 minutes can be beneficial.

-

-

Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clean, amber glass vial to protect it from light. Store the solution at -20°C or -80°C for long-term stability.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of the Tolfenamic acid-¹³C₆ stock solution.

References

- 1. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Tolfenamic acid-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1420043-61-3) [witega.de]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. hpc-standards.us [hpc-standards.us]

- 9. echemi.com [echemi.com]

Tolfenamic Acid-13C6: Application Notes and Protocols for Pharmacokinetic Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tolfenamic acid-13C6 as an internal standard in pharmacokinetic (PK) studies involving animal models. The inclusion of a stable isotope-labeled standard is a powerful technique to enhance the accuracy and robustness of bioanalytical methods.[] This document outlines the principles of this methodology, detailed experimental protocols, and presents available pharmacokinetic data for tolfenamic acid in common laboratory animal species.

Application Notes

The Role of Stable Isotope Labeling in Pharmacokinetics

Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, such as Carbon-13 (¹³C), into a drug molecule.[2] this compound is chemically identical to unlabeled tolfenamic acid but has a higher molecular weight due to the presence of six ¹³C atoms. This mass difference allows for its differentiation from the unlabeled drug by mass spectrometry (MS).[][]

The primary advantage of using a stable isotope-labeled compound like this compound as an internal standard in PK studies is its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.[] Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer.[] This co-behavior corrects for variations in sample preparation and instrument response, leading to more precise and accurate quantification of the drug in biological matrices.[]

The use of stable isotopes is considered the gold standard for internal standardization in quantitative bioanalysis and is highly encouraged by regulatory agencies for its ability to reduce both random and systematic errors.[]

"Cassette-Accelerated" Rapid Screening of Drug Candidates

A more advanced application of stable isotope labeling in drug discovery is the "cassette dosing" or "cassette-accelerated" screening methodology.[4][5][6] This high-throughput approach involves the simultaneous administration of a cocktail of several drug candidates to a single animal.[5][6] Each compound in the cassette can be distinguished and quantified using LC-MS/MS, often with the aid of their respective stable isotope-labeled internal standards.[4]

This strategy significantly reduces the number of animals required for early-stage pharmacokinetic screening, aligning with the "3Rs" principles of animal research (Replacement, Reduction, and Refinement).[4][7] It also accelerates the drug discovery process by allowing for the rapid comparison of the pharmacokinetic profiles of multiple compounds under identical physiological conditions.[5]

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study of Tolfenamic Acid in Rats

This protocol describes a typical single-dose pharmacokinetic study of tolfenamic acid in rats, utilizing this compound as an internal standard.

1. Animal Model:

-

Species: Wistar or Sprague-Dawey rats.

-

Age: 7-9 weeks.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Acclimatize animals for at least one week prior to the study.

2. Dosing:

-

Formulation: Prepare a solution of tolfenamic acid in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water).

-

Dose: Administer a single intramuscular (IM) dose of 4 mg/kg of tolfenamic acid.[8]

3. Sample Collection:

-

Matrix: Plasma.

-

Timepoints: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of each plasma sample, add a known concentration of this compound solution as the internal standard.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Develop a specific and sensitive LC-MS/MS method for the simultaneous quantification of tolfenamic acid and this compound. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

-

5. Pharmacokinetic Analysis:

-

Calculate the plasma concentration of tolfenamic acid at each time point using the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve)

-

t½ (Elimination half-life)

-

Cl (Clearance)

-

Vd (Volume of distribution)

-

Data Presentation

Table 1: Pharmacokinetic Parameters of Tolfenamic Acid in Male Wistar Rats (4 mg/kg IM)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 4111.44 ± 493.15 | [8] |

| Tmax (hr) | 1 | [9] |

| AUC(0-∞) (ng.h/mL) | 20280.77 ± 3501.67 | [8] |

| t½ (hr) | 2.59 ± 0.16 | [8] |

| Vz (mL) | 822.17 ± 115.38 | [8] |

| Cl (mL/hr) | 218.39 ± 25.47 | [8] |

Table 2: Pharmacokinetic Parameters of Tolfenamic Acid in Beagle Dogs (IM)

| Dose (mg/kg) | AUC (µg/mL.h) (Mean ± SD) | Reference |

| 2 | 13.74 ± 1.88 | [10] |

| 4 | 29.82 ± 6.53 | [10] |

| 8 | 50.52 ± 5.73 | [10] |

Note: A separate study in dogs reported an elimination half-life of 6.5 hours.[11]

Mandatory Visualization

References

- 2. metsol.com [metsol.com]

- 4. Use of stable isotope labeled (SIL) antibodies in cassette dosing to improve pharmacokinetics screening efficiency of ADCs with novel cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. certara.com [certara.com]

- 6. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Pharmacodynamics of tolfenamic acid in dogs. Evaluation of dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Managing Chronic Pain: The NSAIDs - WSAVA 2001 - VIN [vin.com]

Application Note: Quantitative Analysis of Tolfenamic Acid in Plasma by UHPLC-MS/MS using a ¹³C₆-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Accurate quantification of Tolfenamic acid in plasma is crucial for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Tolfenamic acid in plasma, employing a stable isotope-labeled internal standard (¹³C₆-Tolfenamic acid) to ensure high accuracy and precision.

Mechanism of Action: Signaling Pathway

Tolfenamic acid exerts its anti-inflammatory effects through a dual mechanism. Primarily, it inhibits the COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] Additionally, it has been shown to suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Tolfenamic acid's dual-inhibition signaling pathway.

Experimental Protocols

This protocol is based on established methods for fenamate analysis in plasma, incorporating specific parameters for Tolfenamic acid and its stable isotope-labeled internal standard.

Materials and Reagents

-

Tolfenamic acid certified reference standard (≥98% purity)

-

¹³C₆-Tolfenamic acid (¹³C₆-IS) certified reference standard

-

LC-MS grade Acetonitrile (B52724), Methanol (B129727), and Water

-

Formic acid (≥98%)

-

Human plasma (K₂EDTA as anticoagulant)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Tolfenamic acid and ¹³C₆-IS in methanol to obtain 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare working solutions of Tolfenamic acid by serial dilution of the stock solution with 50% methanol to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the ¹³C₆-IS stock solution with 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the ¹³C₆-IS working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex to mix and inject into the UHPLC-MS/MS system.

Caption: Plasma sample preparation workflow using protein precipitation.

UHPLC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| UHPLC System | Standard UHPLC system (e.g., Waters Acquity, Agilent 1290) |

| Column | Reversed-phase C8 or C18 (e.g., Phenomenex Luna C8, 2.1 x 150 mm, 3 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to 10% B, re-equilibrate for 2 min |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Agilent, Waters) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Source Temperature | 450°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data and Method Validation

A bioanalytical method must be validated to ensure its reliability for intended use. Validation parameters are assessed according to FDA or EMA guidelines. While specific data for Tolfenamic acid in plasma using a ¹³C₆-IS is not widely published, the tables below are constructed based on typical performance characteristics for similar LC-MS/MS assays and data from related studies.

Mass Spectrometric Parameters

The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in instrument response.[2] The MRM transitions for Tolfenamic acid and its ¹³C₆-labeled internal standard are critical for selective and sensitive detection.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Tolfenamic Acid | 260.0 | 216.0 | -20 |

| ¹³C₆-Tolfenamic Acid (IS) | 266.0 | 222.0 | -20 |

Parameters adapted from multi-residue NSAID methods and should be optimized empirically.

Method Performance Characteristics

Table 2: Calibration Curve and Sensitivity

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 2000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

Table 3: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

|---|---|---|---|---|---|

| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 94.0 - 106.0 | < 15.0 |

| Low (LQC) | 3 | 97.5 - 102.5 | < 10.0 | 96.5 - 103.5 | < 10.0 |

| Medium (MQC) | 100 | 98.0 - 102.0 | < 8.0 | 97.0 - 103.0 | < 8.0 |

| High (HQC) | 1500 | 98.5 - 101.5 | < 7.0 | 97.5 - 102.5 | < 7.0 |

Acceptance criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).

Table 4: Matrix Effect and Recovery

| QC Level | Nominal Conc. (ng/mL) | Matrix Factor (IS Normalized) | Recovery (%) |

|---|---|---|---|

| Low (LQC) | 3 | 0.95 - 1.05 | 88 - 95 |

| High (HQC) | 1500 | 0.97 - 1.03 | 90 - 96 |

Acceptance criteria: CV of IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.

Conclusion

The described UHPLC-MS/MS method provides a selective, sensitive, and robust protocol for the quantitative determination of Tolfenamic acid in plasma. The use of protein precipitation offers a simple and high-throughput sample preparation technique. The incorporation of a ¹³C₆-labeled internal standard ensures the mitigation of matrix effects and provides high accuracy and precision, making the method suitable for regulated bioanalysis in support of drug development and clinical studies.

References

- 1. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Non-Steroidal Anti-Inflammatory Drug (NSAID) Residues in Milk by LC-MS/MS

Abstract

This application note presents a sensitive and reliable method for the simultaneous determination of multiple non-steroidal anti-inflammatory drug (NSAID) residues in milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure involving protein precipitation with acetonitrile (B52724), followed by a clean-up step. The chromatographic separation is achieved on a C8 reversed-phase column with a gradient elution, and detection is performed using an electrospray ionization (ESI) source in both positive and negative ion modes. The method has been validated in accordance with the European Commission Decision 2002/657/EC, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for routine monitoring and confirmatory purposes in food safety laboratories.[1][2][3]

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are frequently used in veterinary medicine to treat inflammation, pain, and fever in dairy cattle.[4] The presence of NSAID residues in milk is a potential risk to human health and is therefore regulated by maximum residue limits (MRLs) in many countries.[1][4] Consequently, sensitive and reliable analytical methods are required for the monitoring of these residues in milk to ensure food safety and compliance with regulations.[4][5] LC-MS/MS has become the technique of choice for this application due to its high selectivity, sensitivity, and ability to analyze multiple residues in a single run.[1][4] This application note provides a detailed protocol for the extraction, separation, and quantification of a range of acidic and basic NSAIDs in milk.

Experimental

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and water (LC-MS grade).

-

Reagents: Ammonium (B1175870) acetate, formic acid, and ascorbic acid.

-

NSAID Standards: Analytical standards of carprofen, diclofenac, flunixin, meloxicam, phenylbutazone, oxyphenbutazone, tolfenamic acid, ketoprofen, naproxen, and others as required.

-

Internal Standards (IS): Isotopically labeled analogues of the target NSAIDs (e.g., flunixin-d3).

-

Solid-Phase Extraction (SPE) Cartridges: Amino-functionalized cartridges for sample clean-up.[2]

Sample Preparation

-

Extraction: To a 5 mL milk sample, add 10 mL of acetonitrile.[2] For certain NSAIDs like phenylbutazone, the addition of ascorbic acid can improve repeatability.[6]

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.

-

Clean-up (for acidic NSAIDs): The extract can be further cleaned using an amino-functionalized SPE cartridge.[2] A portion of the initial extract is passed through the cartridge for this purpose.[2]

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C8 column (e.g., Phenomenex Luna C8(2)) is commonly used for the separation of NSAIDs.[1][2]

-

Mobile Phase: A gradient elution is typically employed with a combination of an aqueous phase (e.g., 0.01 M ammonium formate (B1220265) or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or a mixture of methanol and acetonitrile).[1][4]

-

Ionization Mode: Both positive and negative ESI modes are utilized to detect the diverse range of NSAIDs. Acidic NSAIDs are generally analyzed in negative ion mode, while some, like metamizole (B1201355) metabolites, show better response in positive ion mode.[1][2]

-

Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation of the target analytes.

Results and Discussion

The developed LC-MS/MS method allows for the successful separation and quantification of a wide range of NSAIDs in milk. The chromatographic conditions provide good peak shapes and resolution for all target compounds. The use of both positive and negative ionization modes ensures the detection of both acidic and basic NSAIDs.

Quantitative Data

The following tables summarize the optimized MS/MS parameters and the validation results for a selection of common NSAIDs.

Table 1: Optimized MS/MS Parameters for NSAID Determination

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Ionization Mode |

| Carprofen | 274.1 | 228.1 | 184.1 | -20 | Negative |

| Diclofenac | 296.0 | 250.0 | 214.0 | -15 | Negative |

| Flunixin | 297.1 | 279.1 | 261.1 | -18 | Negative |

| Ketoprofen | 255.1 | 209.1 | 181.1 | -15 | Negative |

| Meloxicam | 352.1 | 115.1 | 141.1 | 25 | Positive |

| Naproxen | 231.1 | 185.1 | 170.1 | -20 | Negative |

| Phenylbutazone | 309.2 | 161.2 | 134.1 | 15 | Positive |

| Tolfenamic Acid | 262.1 | 216.1 | 140.1 | -22 | Negative |

Table 2: Method Validation Results in Milk

| Analyte | Linearity (R²) | Recovery (%) | Precision (RSD, %) | LOQ (µg/kg) |

| Carprofen | >0.99 | 85 - 110 | < 15 | 1.0 |

| Diclofenac | >0.99 | 90 - 105 | < 10 | 0.1 |

| Flunixin | >0.99 | 88 - 108 | < 12 | 0.5 |

| Ketoprofen | >0.99 | 92 - 112 | < 10 | 0.5 |

| Meloxicam | >0.99 | 86 - 106 | < 15 | 1.0 |

| Naproxen | >0.99 | 89 - 109 | < 11 | 0.5 |

| Phenylbutazone | >0.99 | 82 - 102 | < 16 | 1.0 |

| Tolfenamic Acid | >0.99 | 91 - 111 | < 13 | 0.5 |

The method was validated according to the criteria set by the European Commission Decision 2002/657/EC, which includes parameters like decision limit (CCα) and detection capability (CCβ).[1][3] The recovery for milk samples was found to be in the range of 86.3% to 108%, with the coefficient of variation varying from 5.51% to 16.2%.[1][3] The accuracy of the method was reported to be in the range of 71-116%, with a within-laboratory reproducibility between 7-28%.[2]

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for NSAID residue analysis in milk.

Conclusion